molecular formula C9H13NO2S B404904 N-(2,3-dimethylphenyl)methanesulfonamide

N-(2,3-dimethylphenyl)methanesulfonamide

Cat. No.: B404904
M. Wt: 199.27g/mol
InChI Key: SGSUJBJLFXJVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)methanesulfonamide (CAS 1247920-73-5) is an organic small molecule with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This compound is a sulfonamide derivative based on a 2,3-dimethylaniline scaffold. Sulfonamides represent a significant class of compounds in medicinal and organic chemistry, often serving as key precursors or building blocks in synthesizing more complex molecules for various research applications . For instance, related sulfonamide compounds are investigated as sterically hindered intermediates in the development of novel chemical entities . The structural features of this compound, particularly the ortho-substituted dimethyl group on the phenyl ring, can influence its conformation and steric properties, which may be a point of interest in materials science and process chemistry research . As a research chemical, it is a valuable synthetic intermediate for chemists working in drug discovery, agricultural chemistry, and the development of functional materials. This product is intended for use in laboratory research and development as a building block or standard. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should handle this material according to appropriate laboratory safety protocols.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7-5-4-6-9(8(7)2)10-13(3,11)12/h4-6,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSUJBJLFXJVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Structural Properties

Table 1: Physical Properties of Selected Sulfonamides
Compound Name Molecular Weight (g/mol) Yield (%) Retention Time (min) Purity (%)
N-(2,3-Dimethylphenyl)methanesulfonamide 198.6 90 3.79 >95
N-(o-Tolyl)methanesulfonamide 184.4 76 3.43 >95
N-(2,3-Dimethylphenyl)benzenesulfonamide 261.3 98 - >95
  • N-(o-Tolyl)methanesulfonamide : The absence of a second methyl group at the 3-position results in a lower molecular weight (184.4 g/mol) and shorter retention time (3.43 min), suggesting reduced hydrophobicity compared to the 2,3-dimethyl analog .
  • N-(2,3-Dimethylphenyl)benzenesulfonamide : Replacing the methylsulfonyl group with a bulkier benzenesulfonyl moiety increases molecular weight (261.3 g/mol) and alters crystal packing, with a benzene ring tilt angle of 61.5° in its 2-methyl analog .
Table 2: Structural Parameters
Compound Name Benzene Ring Tilt Angle (°) N—H Conformation Relative to Substituents
This compound - Syn to ortho-methyl, anti to meta-methyl
N-(2,5-Dichlorophenyl)methanesulfonamide - Syn to ortho-Cl, anti to meta-Cl
N-(2,3-Dichlorophenyl)methanesulfonamide - Syn to both ortho- and meta-Cl
  • Conformational Flexibility : The N—H bond in this compound adopts a syn conformation relative to the ortho-methyl group, similar to chloro-substituted analogs. However, dichloro derivatives (e.g., 2,3-dichloro) exhibit syn conformations to both substituents, enhancing steric hindrance .

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